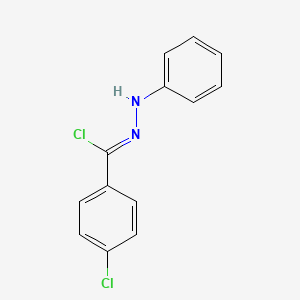

4-Chlorobenzoyl chloride phenyl hydrazone

Beschreibung

4-Chlorobenzoyl chloride phenyl hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Eigenschaften

CAS-Nummer |

36590-52-0 |

|---|---|

Molekularformel |

C13H10Cl2N2 |

Molekulargewicht |

265.13 g/mol |

IUPAC-Name |

(1Z)-4-chloro-N-phenylbenzenecarbohydrazonoyl chloride |

InChI |

InChI=1S/C13H10Cl2N2/c14-11-8-6-10(7-9-11)13(15)17-16-12-4-2-1-3-5-12/h1-9,16H/b17-13- |

InChI-Schlüssel |

ILBQKBQMVGVLIN-LGMDPLHJSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)N/N=C(/C2=CC=C(C=C2)Cl)\Cl |

Kanonische SMILES |

C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzoyl chloride phenyl hydrazone typically involves the reaction of 4-chlorobenzoyl chloride with phenyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Chlorobenzoyl chloride+Phenyl hydrazine→4-Chlorobenzoyl chloride phenyl hydrazone+HCl

Industrial Production Methods

Industrial production methods for hydrazones, including 4-Chlorobenzoyl chloride phenyl hydrazone, often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The choice of method depends on the desired yield, purity, and specific application of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorobenzoyl chloride phenyl hydrazone can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazines .

Wissenschaftliche Forschungsanwendungen

4-Chlorobenzoyl chloride phenyl hydrazone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chlorobenzoyl chloride phenyl hydrazone involves its interaction with specific molecular targets. In biological systems, it can form covalent bonds with proteins, leading to the inhibition of enzyme activity. This interaction can trigger various cellular pathways, including apoptosis and autophagy, which are crucial for its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chlorobenzoyl chloride: A precursor in the synthesis of 4-Chlorobenzoyl chloride phenyl hydrazone.

Phenyl hydrazine: Another precursor used in the synthesis.

Hydrazones: A broad class of compounds with similar structures and properties.

Uniqueness

4-Chlorobenzoyl chloride phenyl hydrazone is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form stable hydrazone linkages makes it valuable in various synthetic and medicinal applications .

Biologische Aktivität

4-Chlorobenzoyl chloride phenyl hydrazone is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

4-Chlorobenzoyl chloride phenyl hydrazone is derived from the reaction of 4-chlorobenzoyl chloride with phenyl hydrazine. The reaction typically involves the following steps:

- Formation of 4-Chlorobenzoyl Chloride : This is synthesized from chlorobenzene and phosgene.

- Reaction with Phenyl Hydrazine : The acyl chloride reacts with phenyl hydrazine to form the hydrazone derivative.

The chemical structure can be represented as follows:

- Molecular Formula : C13H10ClN2O

- Molecular Weight : 250.68 g/mol

Antimicrobial Properties

Research indicates that 4-chlorobenzoyl chloride phenyl hydrazone exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. In vitro assays have shown that it scavenges free radicals effectively, indicating its potential use in preventing oxidative damage.

The biological activity of 4-chlorobenzoyl chloride phenyl hydrazone can be attributed to its ability to interact with cellular components:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to growth inhibition.

- Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various hydrazones, including 4-chlorobenzoyl chloride phenyl hydrazone. Results indicated a strong correlation between structural features and antimicrobial activity, with the chloro substituent enhancing efficacy against Gram-positive bacteria.

-

Antioxidant Potential Assessment :

- Another research article assessed the antioxidant capacity using DPPH radical scavenging assays, where the compound showed a significant reduction in DPPH concentration, suggesting robust antioxidant activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.